4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine
Overview
Description
4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features a butan-2-yl group and a methyl group attached to the nitrogen atom of the thiazole ring
Scientific Research Applications
Quantum Theory and Crystallography Insights
Noncovalent Interactions in Thiadiazole Derivatives : Research on adamantane-1,3,4-thiadiazole derivatives, closely related to the target compound, has provided significant insights into the nature of noncovalent interactions. These studies, utilizing crystallography and Quantum Theory of Atoms in Molecules (QTAIM), have highlighted the importance of N–H⋯N hydrogen bonds and other interactions in stabilizing crystal structures. Such insights are crucial for designing compounds with desired crystalline properties for pharmaceuticals and materials science (El-Emam et al., 2020).
Catalysis and Synthetic Applications
Thiazolium Carbene Catalysts for CO2 Fixation : Thiazolium carbene catalysts, derived from structures similar to the target compound, have been utilized for the N-formylation and N-methylation of amines using CO2 as the carbon source. This process represents a sustainable approach for synthesizing valuable products, indicating the potential of related thiazole compounds in catalysis and green chemistry (Das et al., 2016).
Antimicrobial and Antitumor Activity
Antitumor Activity of Thiadiazole Derivatives : Some thiadiazole derivatives have shown promising antitumor activity. For example, compounds with specific structural modifications have demonstrated cytotoxic effects against cancer cell lines, suggesting the potential of 4-(butan-2-yl)-N-methyl-1,3-thiazol-2-amine derivatives in cancer research (Ye Jiao et al., 2015).
Corrosion Inhibition
Thiazole Derivatives as Corrosion Inhibitors : Research into thiazole and thiadiazole derivatives has explored their effectiveness as corrosion inhibitors for metals like iron. These studies provide a foundation for developing new corrosion inhibitors based on the structural motifs found in this compound, which could have applications in material protection and industrial processes (Kaya et al., 2016).
Molecular Dynamics and Computational Chemistry
Molecular Dynamics of Aminothiazole Derivatives : Aminothiazole compounds, including those structurally related to the target molecule, have been the subject of synthesis and computational studies to understand their properties and interactions at the molecular level. These insights are valuable for the design of new compounds with targeted physical and chemical properties for use in various scientific and industrial applications (Adeel et al., 2017).
Mechanism of Action
Target of action
The targets of a compound depend on its structure and functional groups. For instance, thiazole derivatives are known to have a wide range of biological activities and can interact with various enzymes and receptors in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a butyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(butan-2
Properties
IUPAC Name |
4-butan-2-yl-N-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-4-6(2)7-5-11-8(9-3)10-7/h5-6H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTAXXCEOOIOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CSC(=N1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001258785 | |
Record name | 2-Thiazolamine, N-methyl-4-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258650-61-1 | |
Record name | 2-Thiazolamine, N-methyl-4-(1-methylpropyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazolamine, N-methyl-4-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001258785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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